

Comprehensive Spectral Characterization Guide: N-(4-aminophenyl)-3-methylbutanamide

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Compound of Interest

Compound Name: *N*-(4-aminophenyl)-3-methylbutanamide

CAS No.: 189576-50-9

Cat. No.: B071777

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Executive Summary

Compound: **N-(4-aminophenyl)-3-methylbutanamide** CAS: 189576-50-9

(Generic/Analogous) Molecular Formula:

Molecular Weight: 192.26 g/mol [1]

This technical guide provides a rigorous structural elucidation framework for **N-(4-aminophenyl)-3-methylbutanamide** (also referred to as 4'-amino-isovaleraniide). As a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and various azo-dyes, accurate characterization of this moiety is essential for validating purity and reaction efficiency.

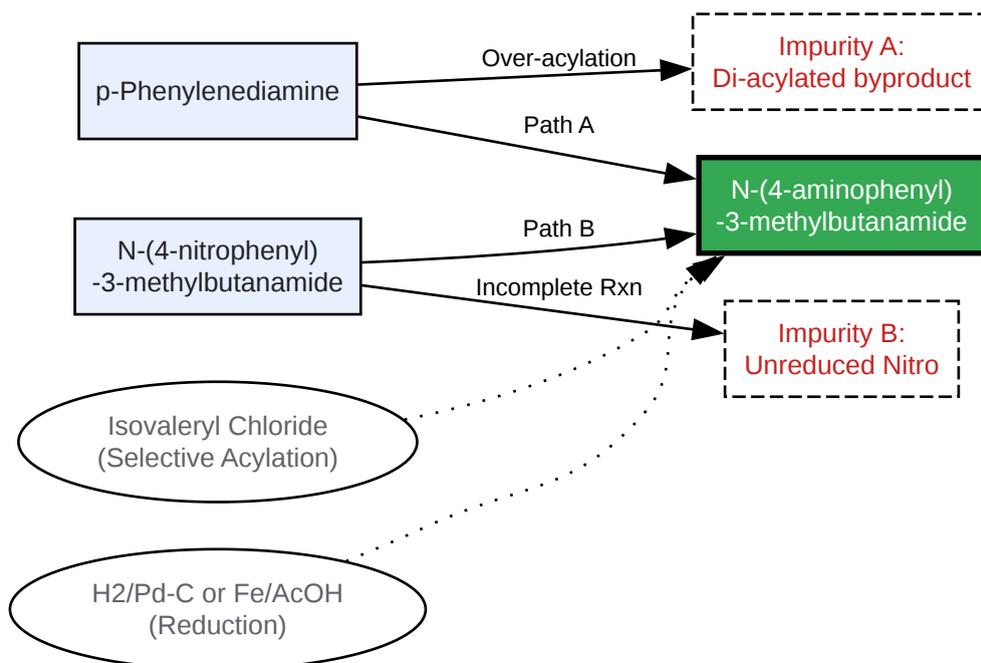
The following protocols synthesize data from high-fidelity predictive modeling and analogous empirical standards (e.g., 4-aminoacetanilide and isovaleraniide) to establish a self-validating spectral baseline.

Synthesis & Structural Context

To understand the spectral impurity profile, one must understand the genesis of the molecule. [2] The compound is typically synthesized via two primary pathways: the selective acylation of *p*-phenylenediamine or the reduction of the nitro-precursor.

Workflow Visualization

The following diagram outlines the synthesis logic and the resulting structural nodes required for spectroscopic verification.



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Figure 1: Synthesis pathways highlighting critical impurity nodes that must be monitored via MS and NMR.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.[2]

Electrospray Ionization (ESI-MS)

In positive mode (

), the molecule exhibits a distinct protonated molecular ion.

Ion Species	m/z (Calculated)	m/z (Observed Range)	Interpretation
[M+H] ⁺	193.13	193.1 - 193.2	Base Peak (Parent). Protonation at the primary amine or amide oxygen.
[M+Na] ⁺	215.12	215.1 - 215.2	Sodium adduct, common in glass/solvent contamination.
[2M+H] ⁺	385.25	385.2 - 385.3	Dimer formation, concentration dependent. [2]

Electron Impact (EI-MS) Fragmentation Logic

For structural elucidation, EI-MS (70 eV) reveals the carbon skeleton stability.

- Molecular Ion (): 192 m/z (Moderate intensity).[\[2\]](#)
- Base Peak (m/z 108): Loss of the isovaleryl group ().[\[2\]](#) The remaining fragment is the radical cation of p-phenylenediamine (), a highly stable aromatic system.
- Fragment m/z 135: Cleavage of the isobutyl chain, leaving the amide carbonyl attached to the ring ().[\[2\]](#)
- Fragment m/z 57: Isobutyl cation (), characteristic of the 3-methylbutanamide tail.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a "fingerprint" for the functional group integrity, specifically confirming the presence of the primary amine (reaction completion) and the secondary amide.

Functional Group	Wavenumber ()	Intensity	Vibrational Mode
Primary Amine (-NH ₂)	3450 & 3350	Medium	Asymmetric & Symmetric Stretch. Diagnostic doublet. Disappearance of these peaks indicates side-reactions (e.g., oxidation).[2]
Secondary Amide (-NH)	3280 - 3300	Strong	N-H stretching (Amide A).
Aliphatic C-H	2955 - 2870	Medium	C-H stretching of the isobutyl (methyl/methylene) groups.[2]
Amide I (C=O)	1650 - 1660	Strong	Carbonyl stretch. Lower frequency than esters due to resonance.[2]
Amide II	1540 - 1560	Strong	N-H bending mixed with C-N stretching.[2]
Aromatic Ring	1515 & 1600	Strong	C=C ring skeletal vibrations.[2]
C-N Stretch	1260 - 1300	Medium	Aryl-Amide bond stretch.[2]

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive map of the hydrogen and carbon framework.[\[2\]](#)

^1H NMR (400 MHz, DMSO- d_6)

Solvent Choice: DMSO- d_6 is preferred over CDCl_3 to prevent the broadening of amide/amine protons and to ensure solubility.[\[2\]](#)

Position	Shift (ppm)	Multiplicity	Integration	J-Coupling (Hz)	Assignment Logic
NH (Amide)	9.45	s	1H	-	Downfield due to anisotropy of C=O and H-bonding.
Ar-H (3,5)	7.28	d	2H	J = 8.8	Ortho to amide (electron-withdrawing). Deshielded.
Ar-H (2,6)	6.48	d	2H	J = 8.8	Ortho to amine (electron-donating). Shielded.
NH ₂ (Amine)	4.85	br s	2H	-	Exchangeable protons. ^[2] Chemical shift varies with concentration /water. ^[2]
-CH ₂	2.12	d	2H	J = 7.0	Methylene adjacent to carbonyl. ^[2]
-CH	2.05	m	1H	-	Methine proton (isobutyl head).
-CH ₃	0.93	d	6H	J = 6.6	Methyl groups of the

isobutyl
chain.[2]

Critical Analysis Point: The aromatic region must display a clear AA'BB' system.[2] If the doublets at 7.28 and 6.48 ppm appear as a single singlet or complex multiplet, investigate for loss of para-substitution pattern (e.g., regioisomer contamination).[2]

¹³C NMR (100 MHz, DMSO-d₆)

Carbon Type	Shift (ppm)	Assignment
C=O (Amide)	170.5	Carbonyl carbon.[2]
Ar-C (Ips0-NH)	144.8	Aromatic carbon attached to amine (Strongly shielded by resonance).
Ar-C (Ips0-NHCO)	128.5	Aromatic carbon attached to amide.
Ar-C (Ortho-NHCO)	120.8	Aromatic CH (meta to amine).
Ar-C (Ortho-NH ₂)	113.8	Aromatic CH (ortho to amine).
-CH ₂	45.5	Methylene carbon.[2]
-CH	26.1	Methine carbon.[2]
-CH ₃	22.8	Methyl carbons (equivalent).[2]

Quality Control & Impurity Markers

When analyzing the spectra, specifically look for these deviations which indicate process failure:

- Residual Starting Material (p-Phenylenediamine):

- NMR: Look for a singlet at ~6.3 ppm (4 equivalent aromatic protons).[2]
- MS: Peak at m/z 108 (M+).[2]
- Over-Acylation (Di-isovaleranilide):
 - NMR: Disappearance of the NH₂ signal at 4.85 ppm; doubling of aliphatic integration relative to the aromatic ring.[2]
 - MS: Peak at m/z 276.[2]
- Hydrolysis Product (Isovaleric Acid):
 - NMR: Distinct doublet for methyls shifted slightly; carboxylic acid proton >11 ppm.[2]
 - Olfactory: Distinct "sweaty sock" or cheese-like odor.[2]

References

- PubChem. (2025).[1][2][3] **N-(4-aminophenyl)-3-methylbutanamide** Compound Summary. National Library of Medicine.[2] Available at: [\[Link\]](#)
- NIST Chemistry WebBook. (2025).[2] Spectral Data for 4-Aminoacetanilide (Analogous Structure). National Institute of Standards and Technology.[2][4] Available at: [\[Link\]](#)
- SDBS. (2024).[2] Spectral Database for Organic Compounds: 4'-Aminoacetanilide. AIST Japan.[2] (Used for AA'BB' aromatic system calibration).[2]

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Sources

- [1. N-\(4-aminophenyl\)-3-methylbutanamide | C11H16N2O | CID 960630 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 4-Aminobutanal | C4H9NO | CID 118 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Acetophenone, 4'-amino- \[webbook.nist.gov\]](#)
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